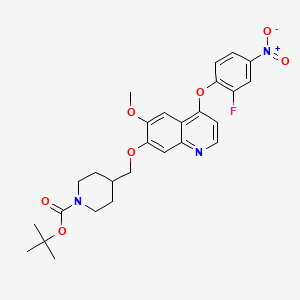
tert-Butyl 4-(((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C27H30FN3O7 This compound is known for its unique structure, which includes a piperidine ring, a quinoline moiety, and various functional groups such as fluoro, nitro, and methoxy groups
Preparation Methods
The synthesis of tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-(((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)oxy)methyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing the reaction rate and selectivity
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate: Lacks the quinoline moiety.
tert-Butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate: Similar structure but different functional groups
Properties
Molecular Formula |
C27H30FN3O7 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H30FN3O7/c1-27(2,3)38-26(32)30-11-8-17(9-12-30)16-36-25-15-21-19(14-24(25)35-4)22(7-10-29-21)37-23-6-5-18(31(33)34)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16H2,1-4H3 |
InChI Key |
PYQNMENWNYSZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(3-fluoro-4-methyl-phenyl)-amine](/img/structure/B8284631.png)
![2,2,2-trifluoro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide](/img/structure/B8284647.png)


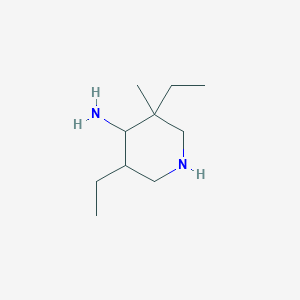

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetaldehyde](/img/structure/B8284688.png)
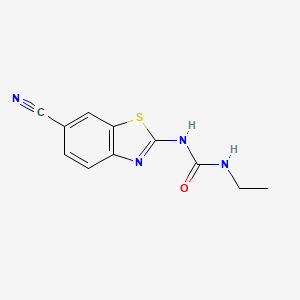
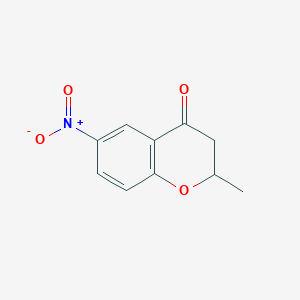
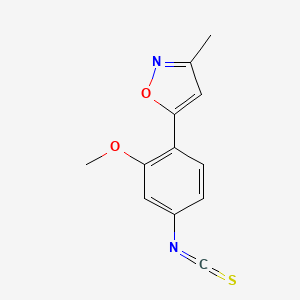
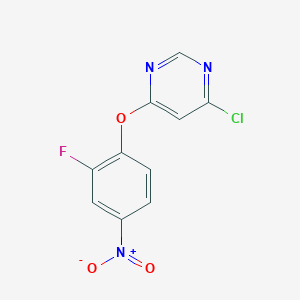
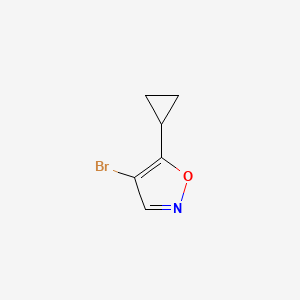
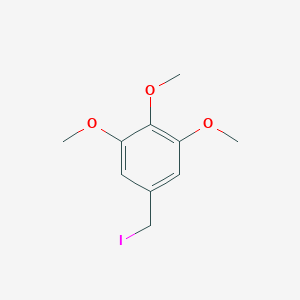
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8284750.png)
